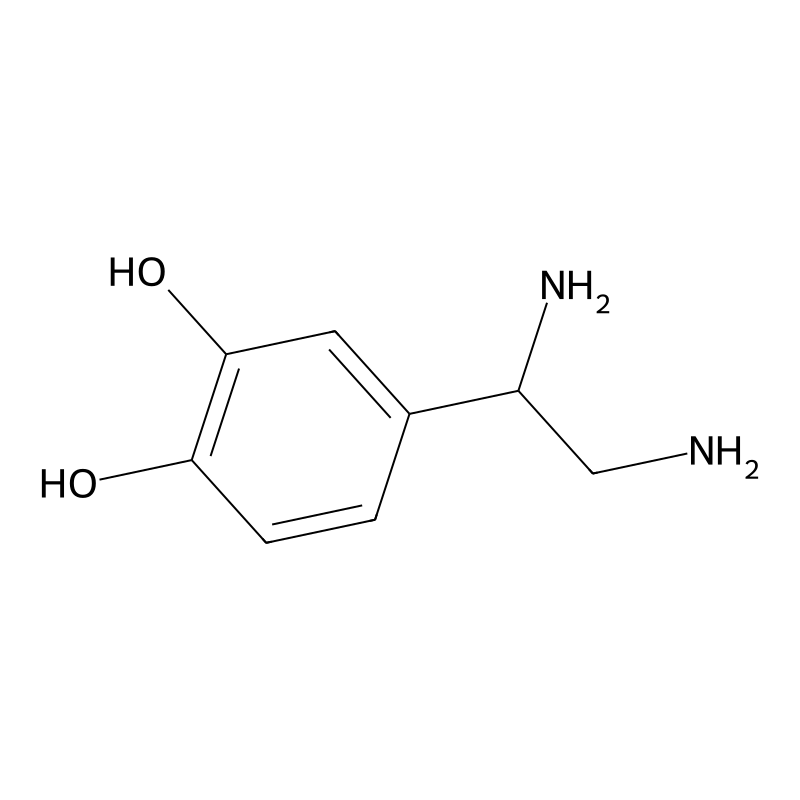

4-(1,2-Diamino-ethyl)-pyrocatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(1,2-Diamino-ethyl)-pyrocatechol is an organic compound characterized by its structure, which features a pyrocatechol moiety (a dihydroxybenzene derivative) substituted with a 1,2-diaminoethyl group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl groups in its structure allows it to participate in a range of

- Oxidation: The compound can be oxidized to form quinone derivatives, which are important in various biochemical processes and synthetic applications.

- Condensation Reactions: It can react with aldehydes and ketones to form imines or other condensation products, which are valuable in organic synthesis .

- Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of more complex structures .

The biological activity of 4-(1,2-Diamino-ethyl)-pyrocatechol has been explored in various contexts. Its structural similarity to catecholamines suggests potential interactions with biological receptors and enzymes. Preliminary studies indicate that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities, suggesting that 4-(1,2-Diamino-ethyl)-pyrocatechol may also possess these properties.

Several methods have been developed for synthesizing 4-(1,2-Diamino-ethyl)-pyrocatechol:

- Direct Amination: Starting from pyrocatechol, the introduction of the 1,2-diaminoethyl group can be achieved through direct amination using appropriate amine sources under controlled conditions.

- Reduction of Precursors: Another approach involves the reduction of nitro or other functionalized derivatives of pyrocatechol to yield the desired compound.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps where pyrocatechol is first modified to introduce reactive groups that can subsequently react with ethylenediamine derivatives .

4-(1,2-Diamino-ethyl)-pyrocatechol has several promising applications:

- Pharmaceuticals: Due to its potential biological activity, it may be explored as a lead compound for drug development targeting oxidative stress and related diseases.

- Material Science: Its ability to form stable complexes with metals makes it a candidate for use in coordination chemistry and materials applications.

- Analytical Chemistry: The compound can be utilized as a reagent in various analytical techniques due to its reactivity with different functional groups.

Interaction studies involving 4-(1,2-Diamino-ethyl)-pyrocatechol focus on its binding capabilities with metal ions and biological macromolecules:

- Metal Complexation: The compound's hydroxyl and amino groups allow for strong coordination with transition metals, which could enhance its utility in catalysis or as a sensor for metal ions.

- Biomolecular Interactions: Investigations into how this compound interacts with proteins or nucleic acids could reveal insights into its mechanism of action and potential therapeutic roles.

Several compounds share structural similarities with 4-(1,2-Diamino-ethyl)-pyrocatechol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| o-Phenylenediamine | Contains two amino groups on a benzene ring | Commonly used as a precursor in dye synthesis |

| Triethylenediamine | Contains three amine groups | Primarily used as a catalyst in polymerization |

| 3-Aminophenol | Contains an amino group and hydroxyl group on benzene | Used mainly in dye production |

4-(1,2-Diamino-ethyl)-pyrocatechol stands out due to its dual functionality as both an amino compound and a phenolic compound, allowing it to participate in diverse